Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a fluorophenoxy group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Backbone: The nicotinate backbone can be synthesized through a condensation reaction between ethyl nicotinate and an appropriate aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction using 4-fluorophenol and a suitable leaving group, such as a halide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate can be compared with other similar compounds, such as:
Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-cyano-6-(4-chlorophenoxy)-2-phenylnicotinate: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
These similar compounds share structural features but may exhibit different chemical and biological properties due to variations in their functional groups.
Properties
IUPAC Name |
ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-2-26-21(25)18-12-15(13-23)20(27-17-10-8-16(22)9-11-17)24-19(18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWCRJAUKIKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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